1-苯甲酰哌啶-2-酮

描述

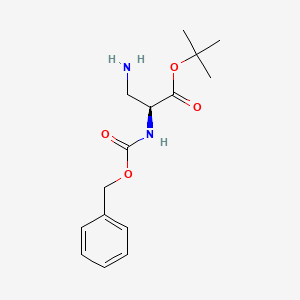

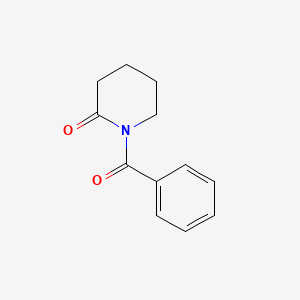

1-Benzoylpiperidin-2-one is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzoyl group attached to the nitrogen atom of the piperidine ring. This core structure is modified in various ways to produce compounds with diverse biological activities, such as anti-acetylcholinesterase, antidepressant-like activity, and antimicrobial effects .

Synthesis Analysis

The synthesis of 1-Benzoylpiperidin-2-one derivatives involves various chemical reactions, including condensation, N-benzylation, and oximination. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity . Similarly, 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as serotonin 5-HT1A receptor-biased agonists . The synthesis of these derivatives often involves the introduction of substituents on the piperidine ring or the benzoyl group to enhance biological activity and selectivity .

Molecular Structure Analysis

The molecular structure of 1-Benzoylpiperidin-2-one derivatives is crucial for their biological activity. NMR spectral studies, including 1H NMR, 13C NMR, and 2D NMR techniques such as COSY and NOESY, are used to unambiguously assign signals and determine the conformation of these compounds in solution . Single-crystal XRD analysis provides insights into the solid-state conformation, revealing that these compounds typically adopt a chair conformation with equatorial orientation of substituents .

Chemical Reactions Analysis

The chemical reactivity of 1-Benzoylpiperidin-2-one derivatives is influenced by the substituents on the piperidine ring and the benzoyl group. For example, the introduction of a bulky moiety in the para position of the benzamide increases anti-acetylcholinesterase activity . The presence of an aryloxyethyl group has been shown to preferentially stimulate ERK1/2 phosphorylation, indicating a bias in signal transduction pathways . Additionally, the oximination of piperidin-4-ones leads to the formation of distinct E isomers with specific conformational preferences .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzoylpiperidin-2-one derivatives, such as solubility, metabolic stability, and membrane permeability, are important for their pharmacokinetic profiles and therapeutic potential. For instance, compound 17 from paper exhibited high solubility, metabolic stability, and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein, making it a promising antidepressant drug candidate. The antimicrobial activity of these derivatives is also influenced by their chemical structure, with some compounds showing remarkable activity against bacterial and fungal strains .

科学研究应用

hDAT 再摄取抑制剂的新型类别

2-(苯甲酰)哌啶类化合物(1-苯甲酰哌啶-2-酮的类似物)已被确认为人多巴胺转运蛋白 (hDAT) 的新型选择性再摄取抑制剂。这些化合物是哌醋甲酯(用于 ADHD)和合成卡西酮戊酮的结构杂合体,以类似的方式与 hDAT 结合,表明它们在神经学研究和治疗应用中的潜力(Jones, Eltit, & Dukat, 2023)。

血清素 5-HT1A 受体的偏向激动剂

1-(1-苯甲酰哌啶-4-基)甲胺衍生物已被设计为血清素 5-HT1A 受体的“偏向激动剂”,显示出作为新型抗抑郁剂的潜力。这些化合物优先刺激 ERK1/2 磷酸化,并显示出较高的受体亲和力和选择性,表明它们在心理健康研究中的重要性(Sniecikowska et al., 2019)。

用于治疗精神分裂症的 GlyT1 抑制剂

新的 4-苯甲酰哌啶衍生物已被开发为 GlyT1 抑制剂,为精神分裂症的药物发现提供了一种新方法。这些化合物表现出良好的选择性和效力,可能改善精神分裂症中阴性和认知症状的治疗(Liu et al., 2015)。

硬脂酰辅酶 A 去饱和酶-1 抑制剂

苯甲酰哌啶类似物已被确认为硬脂酰辅酶 A 去饱和酶-1 (SCD-1) 的有效抑制剂,在降低 Zucker 肥胖大鼠的血浆甘油三酯方面表现出显着作用。这表明它们在代谢紊乱和糖尿病研究中的潜在应用(Uto et al., 2010)。

抗菌特性

3-苄基-2,6-二芳基哌啶-4-酮衍生物对各种细菌和真菌菌株表现出有希望的抗菌活性。这突出了苯甲酰哌啶衍生物在开发新型抗菌剂中的潜力(Sahu et al., 2013)。

未来方向

Piperidines, including 1-Benzoylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions could include the development of bi-functional or multi-functional small molecules and the use of nano-materials to deliver siRNAs .

属性

IUPAC Name |

1-benzoylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-8-4-5-9-13(11)12(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMZXJZFHJJNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453012 | |

| Record name | 1-benzoylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylpiperidin-2-one | |

CAS RN |

4252-56-6 | |

| Record name | 1-benzoylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。